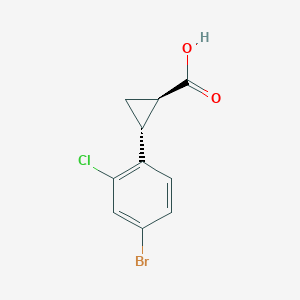

![molecular formula C14H19N3O2S B3007408 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine CAS No. 343375-58-6](/img/structure/B3007408.png)

1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine is a derivative of benzhydryl piperazine, which is a class of compounds known for their potential biological activities. While the specific compound is not directly described in the provided papers, related derivatives have been synthesized and studied for their antimicrobial properties and structural characteristics. For instance, 1-Benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine and its analogs have shown in vitro antimicrobial activity against various Bacillus and Clostridium species . Another derivative, 1-benzhydryl-4-methanesulfonyl-piperazine, has been synthesized and its crystal structure has been determined, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, a novel derivative, has been characterized and its molecular structure analyzed, also showing a chair conformation of the piperazine ring and distorted tetrahedral geometry around the sulfur atom .

Synthesis Analysis

The synthesis of benzhydryl piperazine derivatives typically involves nucleophilic substitution reactions. For example, 1-benzhydryl-4-methanesulfonyl-piperazine was synthesized through the reaction of 1-benzhydryl-piperazine with methyl sulfonyl chloride . Similarly, the novel derivative 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine was produced by reacting 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . These methods suggest that the synthesis of this compound would likely follow a comparable pathway, involving the appropriate sulfanyl and nitrovinyl chlorides for substitution.

Molecular Structure Analysis

The molecular structure of benzhydryl piperazine derivatives has been extensively studied using X-ray crystallography. The derivatives tend to crystallize in the monoclinic crystal class and exhibit a chair conformation of the piperazine ring. The geometry around the sulfur atoms in these compounds is distorted tetrahedral, and there are notable discrepancies in the bond angles around the piperazine nitrogen atoms . These structural features are crucial for understanding the molecular interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzhydryl piperazine derivatives are influenced by their molecular structure. The crystallographic data provided for 1-benzhydryl-4-methanesulfonyl-piperazine and 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine indicate specific cell parameters and volumes, which are indicative of their solid-state properties . The antimicrobial activity of these compounds suggests that they have the ability to penetrate bacterial cell walls and interfere with essential biological processes such as protein and DNA synthesis . The intermolecular hydrogen bonding interactions observed in the crystal structures may also play a role in their solubility and stability .

科学的研究の応用

Metabolism in Antidepressants

1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine is related to Lu AA21004, a novel antidepressant. This compound undergoes metabolism involving various cytochrome P450 enzymes to form different metabolites like 4-hydroxy-phenyl, sulfoxide, and benzylic alcohol, which further oxidizes to benzoic acid. Understanding these metabolic pathways is crucial for antidepressant development (Hvenegaard et al., 2012).

Anti-HIV Activity

Piperazine derivatives, structurally similar to this compound, exhibit potential as anti-HIV agents. Their synthesis and evaluation in vitro demonstrate promise for non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Diabetes Management

Compounds like this compound have been studied for their antidiabetic properties. The structural optimization of these compounds led to the discovery of potent antidiabetic agents, enhancing glucose tolerance without hypoglycemic effects (Le Bihan et al., 1999).

Antibacterial and Antifungal Applications

Similar piperazine compounds exhibit antimicrobial activities against various bacterial strains and fungi, making them potential candidates for new antibacterial and antifungal agents (Yung et al., 1971).

Antimalarial Activity

Piperazine derivatives show significant antimalarial activity. Understanding the structure-activity relationship of these compounds contributes to developing new antimalarial drugs (Cunico et al., 2009).

Anti-inflammatory Properties

Research on 1-benzyl-piperazine derivatives demonstrates their potential in reducing inflammation, as evidenced by in vitro and in vivo studies, highlighting their therapeutic potential in anti-inflammatory applications (Ahmed et al., 2017).

Protein Binding Studies

Investigations into the binding of piperazine derivatives to proteins like bovine serum albumin (BSA) help understand the pharmacokinetics of drugs containing these moieties. Such studies are vital in drug development for diseases like cancer and bacterial infections (Karthikeyan et al., 2015).

Antibacterial Drug Development

Synthetic modifications of piperazine derivatives lead to enhanced antibacterial activities against resistant bacterial strains, contributing significantly to the development of new antibiotic drugs (Shroff et al., 2022).

Tuberculosis Treatment

1-Benzyl-piperazine analogs have shown promise in the treatment of tuberculosis. Modifications in their structure improved bioavailability while retaining anti-tuberculosis activity (Tangallapally et al., 2006).

作用機序

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation . .

Biochemical Pathways

The biochemical pathways affected by 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine are currently unknown. Given the compound’s potential for free radical reactions and nucleophilic substitution, it may affect pathways involving these types of reactions

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown . Future studies should focus on understanding these properties to predict how the compound might behave in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable it is. Specific information on how these factors influence the action of this compound is currently lacking .

特性

IUPAC Name |

1-benzyl-4-[(Z)-1-methylsulfanyl-2-nitroethenyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-20-14(12-17(18)19)16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3/b14-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMSZOQEHNSQFX-OWBHPGMISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C[N+](=O)[O-])N1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C(=C\[N+](=O)[O-])/N1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

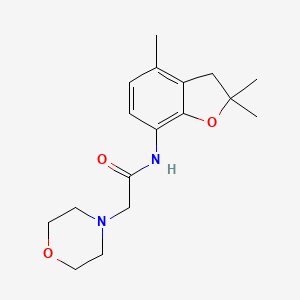

![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)

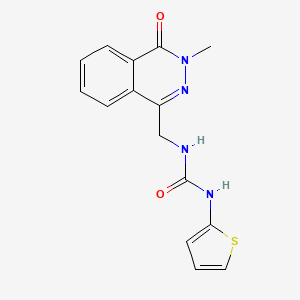

![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)

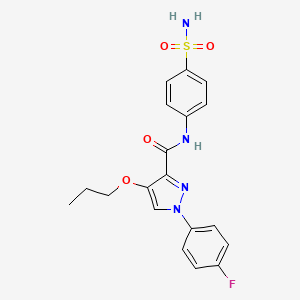

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)

![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)

![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)

![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3007347.png)

![(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide](/img/structure/B3007348.png)